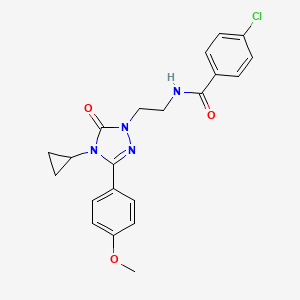![molecular formula C13H20N2OS B2923401 4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole CAS No. 2108326-44-7](/img/structure/B2923401.png)
4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds with an 8-azabicyclo[3.2.1]octane scaffold has been a subject of research . The synthesis often involves enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups . The 8-azabicyclo[3.2.1]octane core is a bicyclic structure with a nitrogen atom .Scientific Research Applications
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, such as triazoles and benzothiazoles, play a crucial role in the development of new drugs due to their diverse biological activities. These compounds have been studied extensively for their potential in treating a wide range of diseases, from infectious diseases to cancer. The exploration of novel synthetic routes for heterocyclic compounds, including thiazoles, is ongoing, with researchers aiming to improve their pharmacological profiles and discover new therapeutic applications.
Triazoles and Their Significance : Triazoles are a class of heterocyclic compounds known for their broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research on triazoles focuses on developing novel compounds with enhanced therapeutic potential and lower toxicity, highlighting the significance of heterocyclic compounds in medicinal chemistry (Ferreira et al., 2013).
Benzothiazoles in Therapeutics : Benzothiazoles are another important class of heterocyclic compounds with a wide range of pharmacological applications. They have been explored for their anticancer, antimicrobial, and anti-inflammatory activities. The structural diversity and pharmacological potential of benzothiazoles make them attractive candidates for drug development, emphasizing the role of heterocyclic compounds in addressing various therapeutic needs (Kamal et al., 2015).
Application in Neuroprotection and Alzheimer's Disease
Compounds related to 4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole could potentially find applications in neuroprotection and the treatment of neurodegenerative diseases such as Alzheimer's. The development of amyloid imaging ligands, for example, is crucial for early detection and treatment of Alzheimer's disease. Research in this area focuses on identifying compounds that can selectively bind to amyloid plaques in the brain, offering insights into the disease's progression and response to therapies (Nordberg, 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with thechemokine receptor CCR5 . This receptor plays a crucial role in the immune response and is also a key entry point for certain strains of HIV .
Mode of Action
The compound is likely to act as an entry inhibitor , preventing the interaction between HIV and CCR5 . By binding to the CCR5 receptor, it prevents HIV from entering human cells .
Biochemical Pathways
Given its potential role as a ccr5 antagonist, it may impact pathways related toimmune response and HIV infection .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mechanism of action. As a potential CCR5 antagonist, it could prevent HIV from entering cells, thereby inhibiting the progression of the infection .
properties
IUPAC Name |
4-[(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl]-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-9-14-10(8-17-9)7-15-11-3-4-12(15)6-13(5-11)16-2/h8,11-13H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOHZPCXFONQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C3CCC2CC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Allyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2923324.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2923325.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2923330.png)
![4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2923331.png)
![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2923332.png)
![1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2923333.png)
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/no-structure.png)

![3-(4-chlorobenzyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2923336.png)
![Tert-butyl spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,3'-azetidine]-1'-carboxylate](/img/structure/B2923338.png)
![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2923340.png)
